Cas no 2785-05-9 ( )

  structure
  structure
Product name: 
CAS No:2785-05-9
MF:C13H12NS+
MW:214.30608
CID:914931
PubChem ID:94080

  Chemical and Physical Properties

Names and Identifiers

    • NSC380278; 1,2-dimethylnaphtho[1,2-d][1,3]thiazol-1-ium; naphtho[1,2-d]thiazolium, 1,2-dimethyl-; 1,2-dimethyl-naphtho[1,2-d]thiazolium, iodide; 1,2-Dimethyl-naphtho[1,2-d]thiazolium, Jodid; SureCN7252269; 2,3-dimethylnaphtho[1,2-d]thiazolium iodide; 2-methylnaphtho< 1,2-d> thiazolium methiodide; 1,2-dimethylbenzo[e]benzothiazole; 2,3-dimethylnaphtho< 1,2-d> thiazolium iodide; AC1Q7G73; AC1L3RGZ; STOCK1S-47594;
    • LF3QM72Y7T
    • 1,2-Dimethyl-naphtho[1,2-d]thiazol-1-ium
    • 1,2-dimethylbenzo[e][1,3]benzothiazol-1-ium
    • 1,2-dimethylnaphtho[1,2-d][1,3]thiazol-1-ium
    • 1,2-Dimethylnaphtho[1,2-d]thiazol-3-ium
    • STK396417
    • NSC380278
    • 1,2-Dimethyl-1.lambda.~5~-naphtho[1,2-d][1,3]thiazole
    • NSC 380278
    • 40265-74-5
    • naphtho[1,2-d]thiazolium, 1,2-dimethyl-
    • SCHEMBL7252269
    • DTXSID30182161
    • 1,2-Dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazole
    • AKOS000546402
    • 2785-05-9
    •  
    • Inchi: InChI=1S/C13H12NS/c1-9-14(2)13-11-6-4-3-5-10(11)7-8-12(13)15-9/h3-8H,1-2H3/q+1
    • InChI Key: MQFVWWGIAINZAB-UHFFFAOYSA-N
    • SMILES: CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C

Computed Properties

  • Exact Mass: 214.06916
  • Monoisotopic Mass: 214.06904556g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.1Ų
  • XLogP3: 4.2

Experimental Properties

  • PSA: 3.88

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